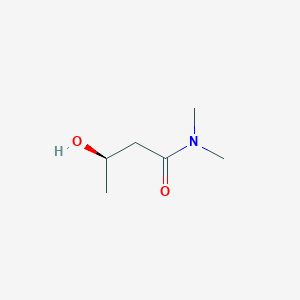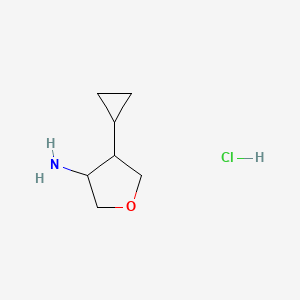
Butanamide, 3-hydroxy-N,N-dimethyl-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Butanamide, 3-hydroxy-N,N-dimethyl-, ®-” is a chemical compound with the molecular formula C6H13NO2 . It is also known by its CAS number 57270-73-2 .
Molecular Structure Analysis
The molecular structure of “Butanamide, 3-hydroxy-N,N-dimethyl-, ®-” consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass of the molecule is approximately 131.17 Da .
Physical And Chemical Properties Analysis
The predicted boiling point of “Butanamide, 3-hydroxy-N,N-dimethyl-, ®-” is 227.9±23.0 °C, and its predicted density is 1.010±0.06 g/cm3 . The predicted pKa value, which indicates the acidity or basicity of the compound, is 14.51±0.20 .
Wissenschaftliche Forschungsanwendungen
Hydroxyl Group Protection
Butanamide derivatives are essential in the chemical protection of hydroxyl groups, a fundamental process in organic synthesis. This approach facilitates the selective modification of molecules, which is crucial for the synthesis of complex organic compounds, including pharmaceuticals and natural products. The development of chemical agents like dimethyl-tert-butylsilyl for hydroxyl protection combines stability under various conditions with susceptibility to specific removal agents. The ethers derived from this process are stable in water, alcohol, and against hydrogenolysis and mild chemical reduction, making them highly useful in synthetic chemistry, particularly in the synthesis of prostaglandins (E. Corey & A. Venkateswarlu, 1972).
Reaction Kinetics and Mechanism Studies
Butanamide derivatives are instrumental in understanding the kinetics and mechanisms of chemical reactions. For instance, the study of urethane reaction kinetics involving butanediol derivatives has provided valuable insights into reaction rates, activation energy, enthalpy, and entropy. These parameters are crucial for revealing the underlying mechanisms of chemical reactions, thereby enabling the optimization of industrial processes and the development of new synthetic methodologies (Peng Yang, 2012).
Photoreactions in Organic Synthesis
The photoreactions of N,N-dimethylpyruvamide, a compound related to butanamide, in various solvents have been extensively studied to understand the photophysical and photochemical properties of these molecules. Such studies contribute to the development of photo-induced synthetic processes, offering a green alternative to traditional synthesis methods by utilizing light as a clean energy source. The formation of different products through these reactions highlights the versatility of butanamide derivatives in organic synthesis (K. Shima et al., 1984).
Metal Ion Extraction and Separation
Research has also explored the use of N,N-dialkyl butanamide derivatives in the extraction of metal ions, such as thorium, from aqueous solutions into ionic liquids. This process is significant for the purification and recycling of valuable metals from ores and waste streams. The high extraction efficiency and the ability to selectively strip metal ions using supercritical carbon dioxide demonstrate the potential of butanamide derivatives in enhancing the sustainability and efficiency of metal recovery processes (A. Rao & B. S. Tomar, 2016).
Eigenschaften
IUPAC Name |
(3R)-3-hydroxy-N,N-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(8)4-6(9)7(2)3/h5,8H,4H2,1-3H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHICCAZEETWRET-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89209-16-5 |
Source


|
| Record name | (3R)-3-hydroxy-N,N-dimethylbutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2679998.png)
![N-cyclohexyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2679999.png)








![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2680014.png)

